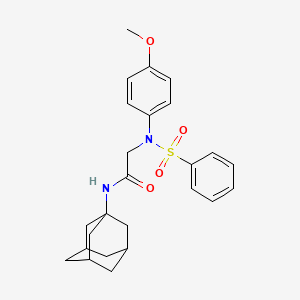
N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as ADX-10059, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that plays a key role in migraine pathophysiology, and CGRP receptor antagonists are a promising new class of migraine therapeutics. In
Mecanismo De Acción
CGRP is a neuropeptide that is released from trigeminal neurons during migraine attacks and causes vasodilation and inflammation. The CGRP receptor is a G protein-coupled receptor that is expressed on trigeminal neurons and vascular smooth muscle cells. N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a selective antagonist of the CGRP receptor that inhibits the binding of CGRP to the receptor and prevents its downstream signaling.
Biochemical and Physiological Effects:
In addition to its effects on migraine, N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have other physiological effects. In animal studies, N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide was found to decrease blood pressure and heart rate, likely due to its inhibition of CGRP-induced vasodilation. N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the growth of breast cancer cells in vitro, although the mechanism of this effect is not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide as a research tool is its selectivity for the CGRP receptor, which allows for the specific inhibition of CGRP signaling without affecting other signaling pathways. However, one limitation is that N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is not yet widely available and may be expensive to obtain for some researchers.
Direcciones Futuras
There are several future directions for research on N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential use of N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide for the treatment of other conditions that involve CGRP signaling, such as cluster headache and trigeminal neuralgia. Another area of interest is the development of more potent and selective CGRP receptor antagonists that may have improved efficacy and fewer side effects. Finally, further studies are needed to fully understand the mechanism of action of N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and its effects on other physiological systems.
Métodos De Síntesis
The synthesis of N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 1-adamantylamine with 4-methoxybenzoyl chloride to form N-1-adamantyl-4-methoxybenzamide, and the subsequent reaction of this intermediate with phenylsulfonyl chloride and glycine to form N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. The synthesis is detailed in a patent filed by Addex Therapeutics, the company that developed N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied in preclinical and clinical trials for the treatment of migraine. In a phase IIb clinical trial, N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide was found to significantly reduce the frequency of migraine attacks compared to placebo. N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been studied in animal models of migraine, where it was found to inhibit CGRP-induced vasodilation and decrease trigeminal neuron activation.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-[N-(benzenesulfonyl)-4-methoxyanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4S/c1-31-22-9-7-21(8-10-22)27(32(29,30)23-5-3-2-4-6-23)17-24(28)26-25-14-18-11-19(15-25)13-20(12-18)16-25/h2-10,18-20H,11-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZLGXBWFJBQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(8-methoxy-4-methyl-2-quinolinyl)(propyl)amino]ethanol](/img/structure/B5070144.png)
![ethyl (2-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5070155.png)
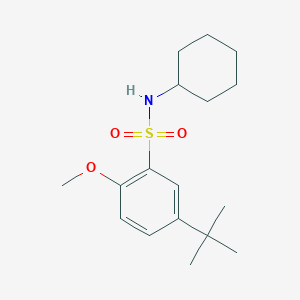
![2,4-dichloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5070170.png)
![2-(4-bromophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5070187.png)
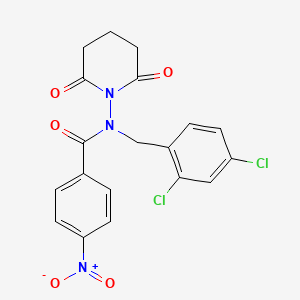
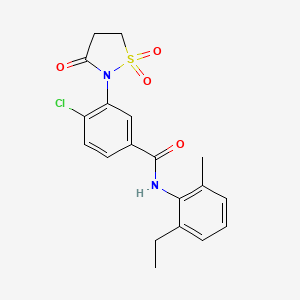
![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5070215.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-methoxyphenyl)urea](/img/structure/B5070222.png)
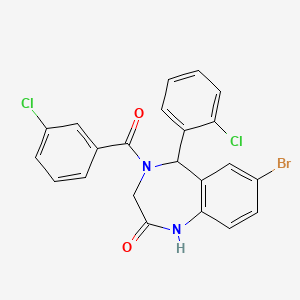
![methyl 4-{[({1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]methyl}benzoate](/img/structure/B5070241.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide](/img/structure/B5070242.png)

